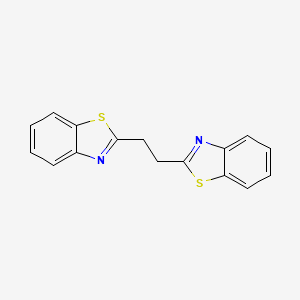
1-cyclohexyloxy-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-cyclohexyloxy-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through various methods, including the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives.
Introduction of the Cyclohexyloxy Group: The cyclohexyloxy group can be introduced through nucleophilic substitution reactions using appropriate cyclohexyl halides.
Formation of the Propanol Side Chain: The propanol side chain can be introduced through reactions such as the Grignard reaction or other alkylation methods.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, which can be achieved by treating the free base with hydrochloric acid.
Análisis De Reacciones Químicas
1-cyclohexyloxy-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and isoquinoline derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Aplicaciones Científicas De Investigación
1-cyclohexyloxy-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to other bioactive isoquinoline derivatives.
Pharmacology: It is investigated for its potential effects on various biological targets, including neurotransmitter receptors and enzymes.
Chemical Biology: The compound is used as a tool to study the structure-activity relationships of isoquinoline derivatives.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 1-cyclohexyloxy-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-cyclohexyloxy-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride can be compared with other isoquinoline derivatives, such as:
1,2,3,4-Tetrahydroisoquinoline: A simpler isoquinoline derivative with potential neuroprotective effects.
Papaverine: An isoquinoline alkaloid with vasodilatory properties.
Berberine: An isoquinoline alkaloid with antimicrobial and anti-inflammatory properties.
The uniqueness of this compound lies in its specific structural features, such as the cyclohexyloxy group and the propanol side chain, which may confer distinct biological activities and pharmacological properties.
Propiedades
IUPAC Name |
1-cyclohexyloxy-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2.ClH/c20-17(14-21-18-8-2-1-3-9-18)13-19-11-10-15-6-4-5-7-16(15)12-19;/h4-7,17-18,20H,1-3,8-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEBMODEWKSGOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCC(CN2CCC3=CC=CC=C3C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(1Z,3Z)-2-hydroxy-4-phenylbuta-1,3-dienyl]-7-nitro-1,4-benzoxazin-2-one](/img/structure/B6118864.png)

![1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine](/img/structure/B6118902.png)
![N-(NAPHTHALEN-1-YL)-2-[(4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-2-YL)SULFANYL]ACETAMIDE](/img/structure/B6118903.png)
![N-[1-(cyclohexylmethyl)piperidin-3-yl]-3-methylfuran-2-carboxamide](/img/structure/B6118909.png)
![6-{methyl[(3-methyl-5-isoxazolyl)methyl]amino}-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6118910.png)

![2-(3,5-dimethylpyrazol-1-yl)-N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]acetamide](/img/structure/B6118916.png)
![N-(4-methoxy-2-methylphenyl)-3-[1-(5-phenylpentanoyl)-3-piperidinyl]propanamide](/img/structure/B6118935.png)
![2-(3,4-dimethylphenyl)-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-4-quinolinecarboxamide](/img/structure/B6118953.png)
![[1-[(4-Phenylmethoxyphenyl)methyl]piperidin-3-yl]methanol](/img/structure/B6118958.png)
![1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B6118964.png)
![2-(4-TERT-BUTYL-2-METHYLPHENOXY)-N'-[(3E)-1,5-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE](/img/structure/B6118967.png)
![N-[(3-ethoxyphenyl)methyl]-1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethanamine](/img/structure/B6118974.png)
